![molecular formula C13H22N2O4 B2559186 Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate CAS No. 2411277-79-5](/img/structure/B2559186.png)
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate, also known as TPCA-1, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Wirkmechanismus
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKKβ, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB and downregulates the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has anti-inflammatory effects in animal models of inflammatory bowel disease, rheumatoid arthritis, and sepsis. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has also been shown to have anti-tumor effects in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in lab experiments. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are a number of future directions for research on Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate. One area of research is the development of more specific inhibitors of NF-κB that do not have off-target effects on other kinases. Another area of research is the development of more soluble forms of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate that can be used in a wider range of assays. Additionally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in the treatment of viral infections, such as HIV and hepatitis B.
Synthesemethoden
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminoethanol and tert-butyl 3-aminocrotonate. The final product is obtained through the reaction of the intermediate with acryloyl chloride and triethylamine. The synthesis method for Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and viral infections. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and inflammation. Inhibition of NF-κB activity has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-10(17)14-13(6-7-16)8-15(9-13)11(18)19-12(2,3)4/h5,16H,1,6-9H2,2-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNNTGNXUYACQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.